Ethyl hydroperoxide Ethyl hydroperoxide
Brand Name: Vulcanchem
CAS No.: 3031-74-1
VCID: VC1586043
InChI: InChI=1S/C2H6O2/c1-2-4-3/h3H,2H2,1H3
SMILES: CCOO
Molecular Formula: C2H6O2
Molecular Weight: 62.07 g/mol

Ethyl hydroperoxide

CAS No.: 3031-74-1

Cat. No.: VC1586043

Molecular Formula: C2H6O2

Molecular Weight: 62.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl hydroperoxide - 3031-74-1

Specification

CAS No. 3031-74-1
Molecular Formula C2H6O2
Molecular Weight 62.07 g/mol
IUPAC Name hydroperoxyethane
Standard InChI InChI=1S/C2H6O2/c1-2-4-3/h3H,2H2,1H3
Standard InChI Key ILHIHKRJJMKBEE-UHFFFAOYSA-N
SMILES CCOO
Canonical SMILES CCOO
Boiling Point 95.0 °C
Melting Point -100.0 °C

Introduction

PropertyValue
Chemical FormulaC₂H₆O₂
CAS Number3031-74-1
Molecular Weight62.06780 g/mol
IUPAC NameHydroperoxyethane
SynonymsEthyl hydrogen peroxide, Ethyl hydroperoxide
Structural CharacteristicEthyl group bonded to a hydroperoxide group

Physical and Chemical Properties

Ethyl hydroperoxide is a colorless liquid that is miscible with both water and diethyl ether . This dual solubility makes it particularly useful in various chemical reactions that require components in either aqueous or organic media. The compound's relatively simple structure contributes to its reactivity profile and utility in chemical processes.

The key physicochemical properties of ethyl hydroperoxide are summarized in the following table:

PropertyValueReference
Physical StateColorless liquid
Density0.948 g/cm³
Boiling Point95°C at 760 mmHg
Flash Point11.3°C
Refractive Index1.364 (estimate)
pKa11.80 (25°C)
LogP0.49590
SolubilityMiscible with water and diethyl ether
Melting PointNot widely reported (est. -100°C)

The compound's low flash point (11.3°C) indicates its flammability and potential hazards during handling and storage. Its moderate LogP value suggests a balance between hydrophilic and lipophilic properties, explaining its miscibility in both water and organic solvents .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of ethyl hydroperoxide, each with specific advantages depending on the intended application and scale of production. The primary synthetic routes include:

Photocatalytic Oxidation of Ethane

One of the most efficient modern methods for producing ethyl hydroperoxide involves the photocatalytic oxidation of ethane using a Au/WO₃ catalyst. This method has demonstrated impressive yields under visible light irradiation at room temperature :

CH₃CH₃ + O₂ → CH₃CH₂OOH

Research by Zhu et al. (2021) achieved yields of 1,887 μmol g⁻¹ in just two hours using visible light at room temperature. When thermal energy was introduced to the photocatalytic system, the yield increased dramatically to 11,233 μmol g⁻¹ at 100°C, with an apparent quantum efficiency of 17.9% at 450 nm . This represents a significant advancement in the efficient synthesis of ethyl hydroperoxide.

Catalytic Reaction with Hydrogen Peroxide

Another common method involves the catalytic reaction of ethane with hydrogen peroxide. This approach typically employs metal catalysts to facilitate the oxidation process . The reaction proceeds via radical mechanisms, with the catalyst promoting the formation of the hydroperoxide group.

Formation in Combustion Processes

Ethyl hydroperoxide is also formed as an intermediate product in the flame of burning alkanes . This formation pathway is significant in combustion chemistry and atmospheric processes, though it is less relevant for controlled synthetic applications.

Aqueous Partial Oxidation

Research by Felvey et al. (2020) demonstrated the aqueous partial oxidation of ethane over unsupported AuPd nanoparticle catalysts at room temperature and atmospheric pressure. When H₂O₂ was used as an oxidant, the system generated several C₂ oxygenates, with ethyl hydroperoxide identified as the primary product from direct ethane oxidation. At low H₂O₂ concentrations and short reaction times, ethyl hydroperoxide was produced with 100% selectivity .

Applications and Uses

Ethyl hydroperoxide demonstrates versatility in various scientific and industrial applications, making it a valuable compound in multiple fields:

Chemical Synthesis

Ethyl hydroperoxide serves as an important reagent and intermediate in numerous chemical synthesis processes. Its ability to participate in various oxidation and redox reactions makes it valuable for synthesizing more complex organic compounds . Specifically, it functions as a radical initiator in polymerization reactions, facilitating the formation of polymer chains through free radical mechanisms.

Biological Applications

Recent research has identified ethyl hydroperoxide as a promising radical reservoir for regulating oxidative stress in cells . This application has potential implications for understanding and managing cellular redox processes. The compound's ability to modulate oxidative stress suggests potential therapeutic applications, particularly in contexts where controlled free radical generation may be beneficial.

Zhu et al. (2021) highlighted ethyl hydroperoxide's potential as an anticancer drug, noting that its role as a radical reservoir could be exploited for therapeutic purposes . This emerging application represents an exciting frontier in medicinal chemistry research.

Industrial Uses

In industrial settings, ethyl hydroperoxide finds applications as a bleaching agent and in the production of epoxides. Its oxidizing properties make it suitable for these processes, though careful handling is required due to its reactive nature.

Reaction Mechanisms and Decomposition

Decomposition Pathways

Studies on the decomposition of ethyl hydroperoxide reveal similarities to the decomposition patterns of hydrogen peroxide and methyl hydroperoxide. Research using platinum sol as a catalyst demonstrated that ethyl hydroperoxide decomposes through a first-order kinetic process in its main reaction stage .

The main decomposition product of ethyl hydroperoxide is ethyl alcohol, with the quantity potentially larger than expected from monoxy-methyl-ethyl peroxide . This decomposition pathway is consistent with the compound's structural relationship to hydrogen peroxide.

Advanced Research Findings

Photocatalytic Oxidation Advancements

Recent research has made significant strides in improving the efficiency of ethyl hydroperoxide synthesis through photocatalytic methods. The development of the Au/WO₃ photocatalyst represents a breakthrough in visible-light-responsive catalysis for ethane oxidation to ethyl hydroperoxide .

The photocatalytic system's performance can be substantially enhanced by introducing thermal energy, which increases the driving force for ethane oxidation. This thermal-assisted photocatalytic approach achieved a six-fold increase in ethyl hydroperoxide production compared to room temperature conditions .

Studies on Chlorinated Derivatives

Research on 2-chlorinated ethyl hydroperoxide has provided insights into how chlorine substitution affects the compound's properties and reactivity. Theoretical studies on the unimolecular decomposition of 2-chlorinated ethyl hydroperoxide have examined the equilibrium structures and mechanism of dissociation .

These chlorine-containing organic derivatives are of significant interest as they can serve as temporary reservoirs for HO, RO, and ClO radicals. Additionally, they can transport chlorine species to the atmosphere and stratosphere, making them relevant for atmospheric chemistry studies .

Comparison with Similar Compounds

Ethyl hydroperoxide belongs to the broader class of organic peroxides and shares characteristics with several related compounds. Understanding these relationships helps contextualize its properties and applications.

Structural and Functional Comparisons

Ethyl hydroperoxide (CH₃CH₂OOH) differs from hydrogen peroxide (H₂O₂) by the substitution of one hydrogen atom with an ethyl group. Similarly, it differs from methyl hydroperoxide (CH₃OOH) by having an ethyl rather than a methyl substituent .

The following table compares ethyl hydroperoxide with similar compounds:

CompoundFormulaKey Differences from Ethyl Hydroperoxide
Hydrogen PeroxideH₂O₂Lacks organic substituents, generally more reactive
Methyl HydroperoxideCH₃OOHContains methyl instead of ethyl group, slightly different reactivity
tert-Butyl Hydroperoxide(CH₃)₃COOHContains bulkier tert-butyl group, more sterically hindered
Cumene HydroperoxideC₆H₅C(CH₃)₂OOHContains cumene group, used in phenol production

Reactivity Comparisons

Studies comparing the decomposition of ethyl hydroperoxide, methyl hydroperoxide, and hydrogen peroxide have shown similar decomposition patterns, though with quantitative differences in reaction rates and product distributions . These similarities support the structural relationship among these compounds while highlighting the specific effects of the ethyl substitution.

The unique properties of ethyl hydroperoxide, including its role as both an oxidizing agent and a radical reservoir, distinguish it from other hydroperoxides and contribute to its specialized applications in chemical synthesis and biological systems .

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